molecular formula C11H11F3O3 B6320615 alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester CAS No. 77611-72-4

alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester

Cat. No. B6320615
CAS RN: 77611-72-4
M. Wt: 248.20 g/mol
InChI Key: RGACWXDYKJJHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester (alpha-MPA) is a synthetic compound of the phenylacetic acid family. It has a unique chemical structure that is composed of a phenylacetic acid backbone with a methoxy group, and a trifluoromethyl group. Alpha-MPA has been used in various scientific and medical research applications, and has been found to have biochemical and physiological effects on the body.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester involves the reaction of alpha-Methoxy-alpha-(trifluoromethyl)benzene with chloroacetic acid followed by esterification with methanol.

Starting Materials
alpha-Methoxy-alpha-(trifluoromethyl)benzene, Chloroacetic acid, Methanol

Reaction
Step 1: alpha-Methoxy-alpha-(trifluoromethyl)benzene is reacted with chloroacetic acid in the presence of a catalyst such as sulfuric acid to form alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid., Step 2: The resulting alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester.

Scientific Research Applications

Alpha-MPA has been used in various scientific research applications, including studies of the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the metabolism of xenobiotics, the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the expression of genes involved in drug metabolism, and the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the activity of cytochrome P450 enzymes. Alpha-MPA has also been used in studies of the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the pharmacokinetics of drugs, and the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the pharmacodynamics of drugs.

Mechanism Of Action

Alpha-MPA has been found to interact with the cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Alpha-MPA has been found to inhibit the activity of the cytochrome P450 enzymes, resulting in decreased metabolism of xenobiotics. Alpha-MPA has also been found to increase the expression of genes involved in drug metabolism, resulting in increased metabolism of drugs.

Biochemical And Physiological Effects

Alpha-MPA has been found to have biochemical and physiological effects on the body. Alpha-MPA has been found to increase the expression of genes involved in drug metabolism, resulting in increased metabolism of drugs. Alpha-MPA has also been found to inhibit the activity of the cytochrome P450 enzymes, resulting in decreased metabolism of xenobiotics. In addition, alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester has been found to increase the activity of certain enzymes involved in the metabolism of drugs, resulting in increased metabolism of drugs.

Advantages And Limitations For Lab Experiments

The main advantage of using alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester in lab experiments is that it can be used to study the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the metabolism of xenobiotics and drugs. Alpha-MPA also has the advantage of being a relatively inexpensive compound. However, there are some limitations to using alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester in lab experiments. Alpha-MPA has a relatively short half-life, which can make it difficult to accurately measure its effects in lab experiments. In addition, alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester can have toxic effects on the body, and should be used with caution in lab experiments.

Future Directions

There are several potential future directions for research on alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester. One potential future direction is to further study the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the metabolism of xenobiotics and drugs. Another potential future direction is to study the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the expression of genes involved in drug metabolism. A third potential future direction is to study the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the pharmacokinetics and pharmacodynamics of drugs. Finally, a fourth potential future direction is to study the effect of alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid methyl ester on the activity of cytochrome P450 enzymes.

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-16-9(15)10(17-2,11(12,13)14)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACWXDYKJJHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester

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